

Chemical composition of Lente insulin zinc suspension

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lente**

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An In-depth Technical Guide on the Chemical Composition of **Lente** Insulin Zinc Suspension

Introduction

Lente insulin, a formulation developed in the 1950s, represents a significant advancement in diabetes management by providing an intermediate duration of action.^[1] Unlike earlier insulins that required protein modifiers like protamine to prolong their effect, **Lente** insulins achieve this through the controlled precipitation of insulin with zinc ions in an acetate buffer.^{[2][3]} This guide provides a detailed examination of the chemical composition, formulation principles, and analytical methodologies for **Lente** insulin zinc suspension, tailored for researchers and drug development professionals.

Lente insulin is a sterile, aqueous suspension comprising two distinct physical forms of insulin-zinc complexes: a rapidly acting amorphous form (**Semilente**) and a long-acting crystalline form (**Ultralente**).^{[4][5]} The combination of these two forms in a specific ratio provides a biphasic release profile, with an onset of action of approximately 1 to 3 hours, a peak effect between 7 and 15 hours, and a duration of up to 24 hours.^{[1][6]}

Core Chemical Composition

The defining characteristic of **Lente** insulin is its composition as a mixture of amorphous and crystalline insulin-zinc precipitates suspended in an acetate buffer.^[3] This formulation avoids the use of modifying proteins like protamine, which were known to have potential antigenicity.^[2]

Insulin Component

- Source: Historically, **Lente** insulin was derived from purified porcine and/or bovine sources. [1][7] Bovine insulin is known to be more immunogenic than porcine insulin.[3] With advancements in biotechnology, recombinant human insulin became the standard, produced using organisms like *E. coli* or yeast.[7][8]
- Physical Forms: The duration of action is controlled by the physical state of the insulin-zinc precipitate.[5]
 - Amorphous (**Semilente**): This is a prompt-acting insulin zinc suspension with a smaller particle size (around 2 μm).[2] It is formed at relatively low zinc concentrations and provides a rapid onset of action.[2]
 - Crystalline (**Ultralente**): This is an extended-action insulin zinc suspension with a larger microcrystalline structure (10 to 40 μm particles).[2] It is formed at higher zinc concentrations, resulting in a slower onset and a longer duration of action.[2]

Zinc

Zinc is a critical component, essential for both the stabilization of the insulin hexamer and the formation of the suspension's distinct physical forms.[9][10] In the presence of zinc ions at a neutral pH, insulin's solubility is significantly reduced, leading to its precipitation.[5][10] The concentration of zinc dictates whether the precipitate is amorphous or crystalline.[2]

Buffer System

Lente insulins are prepared in an acetate buffer to maintain a neutral pH (typically 7.2-7.5).[2] [3] This is a key differentiator from NPH (Neutral Protamine Hagedorn) and PZI (Protamine Zinc Insulin) preparations, which utilize a phosphate buffer.[2] Mixing **Lente** insulins with phosphate-buffered insulins is contraindicated, as the phosphate ions will alter the solubility of the zinc-insulin crystals, unpredictably affecting the onset and duration of action.[2]

Quantitative Composition and Formulation

The intermediate-acting profile of **Lente** insulin is achieved by mixing the amorphous and crystalline forms in a standardized ratio.

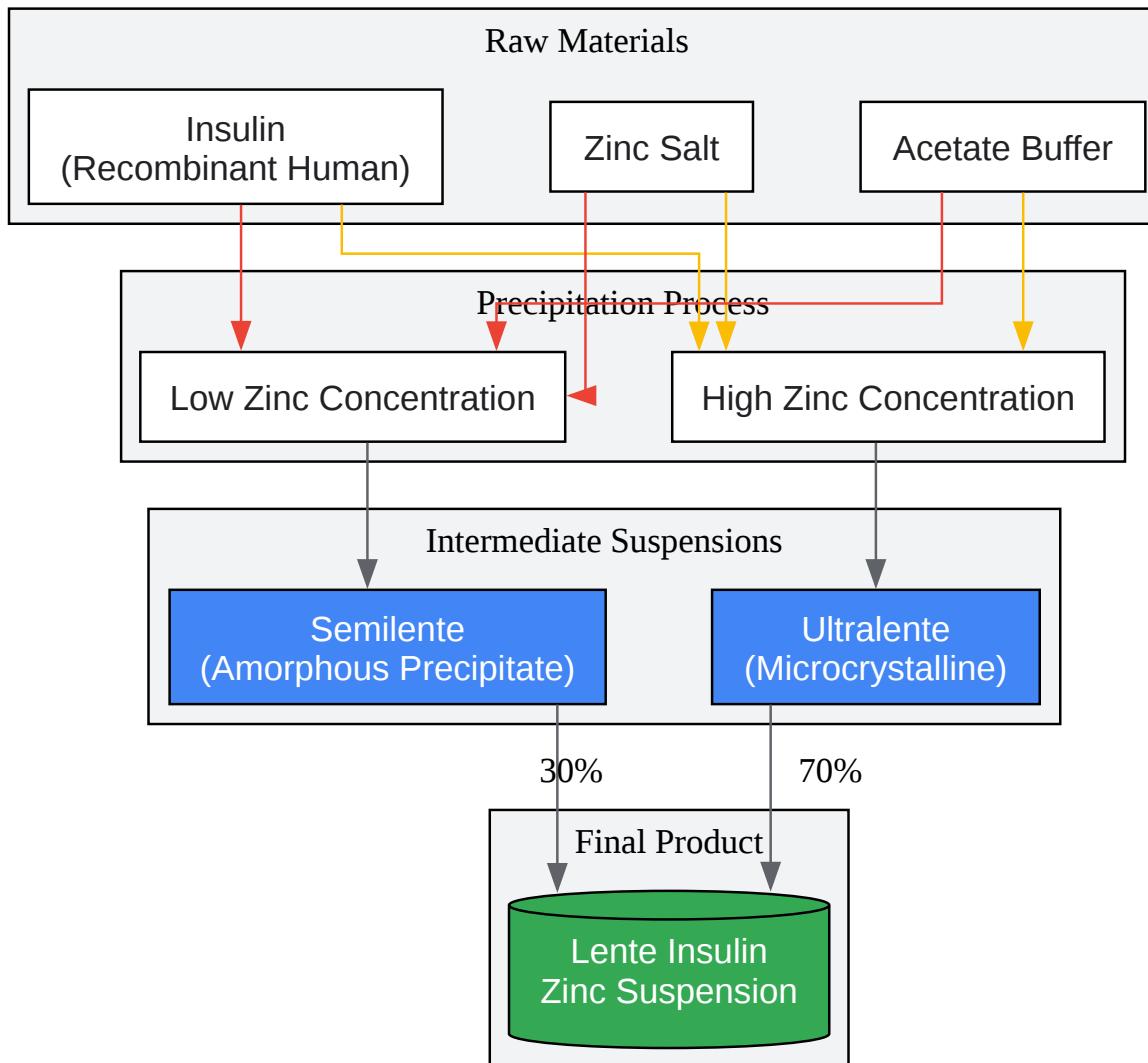
- Standard Ratio: Commercial **Lente** insulin preparations consist of a 70:30 mixture of **Ultralente** (crystalline) and **Semilente** (amorphous) insulins.[4][7][11]

The table below summarizes the key quantitative data for **Lente** insulin zinc suspension.

Component	Specification	Function / Remarks
Total Insulin	40 or 100 USP Insulin Units/mL	Active pharmaceutical ingredient.
Amorphous Insulin	30% of total insulin	Provides rapid onset of action.
Crystalline Insulin	70% of total insulin	Provides prolonged duration of action.
Zinc (Zn^{2+})	0.12–0.25 mg per 100 units of insulin	Crucial for precipitation and crystal formation.[2]
Buffer	Acetate Buffer	Maintains neutral pH (7.2–7.5). [2]
pH	7.2–7.5	Ensures stability and insolubility of the suspension. [2]

Visualization of Composition and Workflow Diagram: Logical Composition of Lente Insulin

The following diagram illustrates the relationship between the core components and the final formulation.

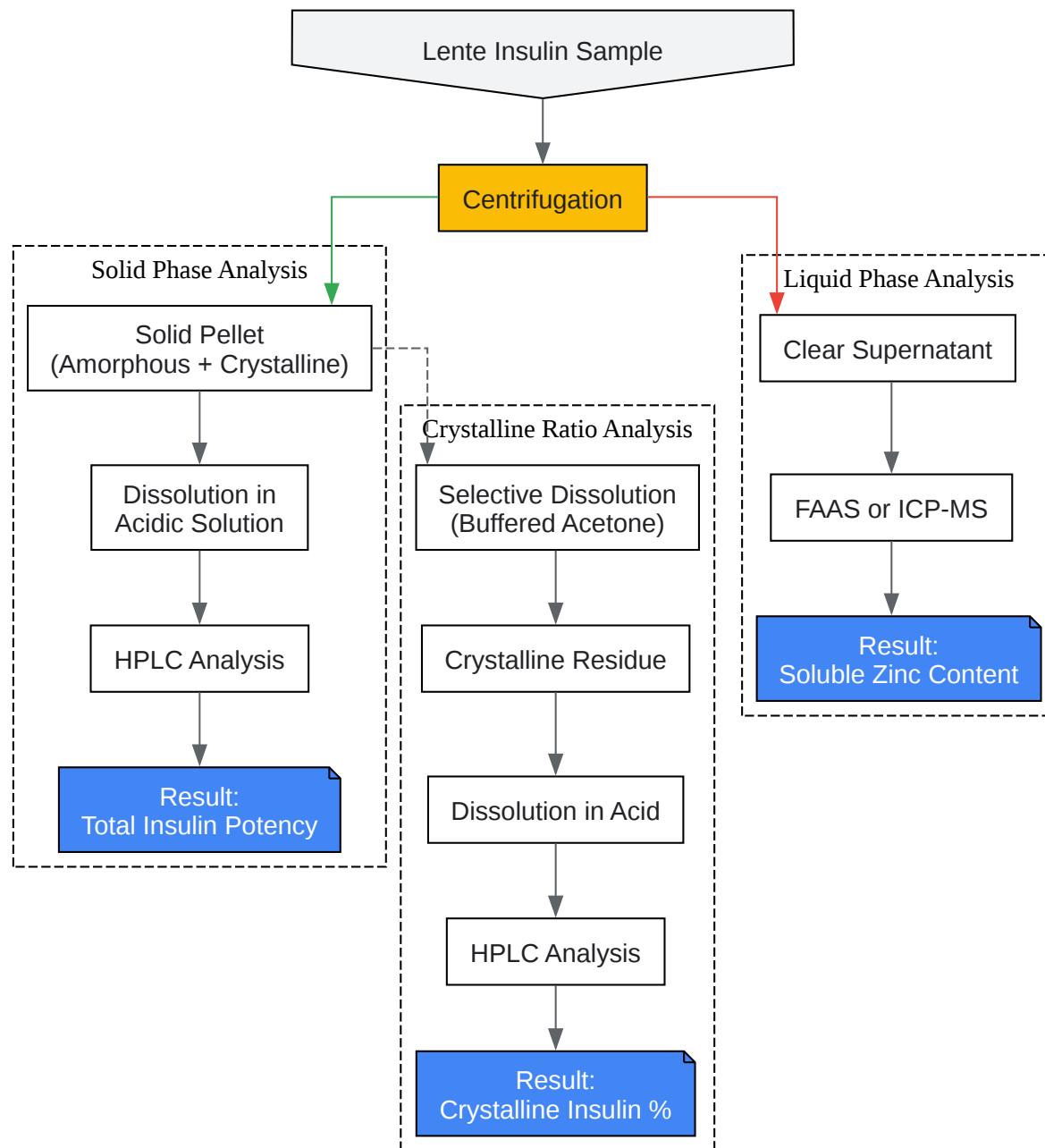


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Caption: Formulation pathway of **Lente** insulin zinc suspension.

Diagram: Experimental Analysis Workflow

This diagram outlines a typical workflow for the chemical analysis of **Lente** insulin.

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Caption: Analytical workflow for **Lente** insulin characterization.

Experimental Protocols

The following sections detail the methodologies for quantifying the key components of **Lente** insulin zinc suspension, based on established pharmacopeial methods.

Assay for Insulin Potency (HPLC)

This method determines the concentration of active insulin.

- Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate insulin from desamido insulin and other related impurities. The potency is calculated based on the sum of the insulin and desamido insulin peak areas compared to a reference standard.
- Sample Preparation: An accurately measured volume of the **Lente** insulin suspension is acidified (e.g., with hydrochloric acid) to completely dissolve the insulin-zinc precipitates, creating a clear solution for injection.[\[11\]](#)
- Chromatographic System:
 - Column: C18 stationary phase.
 - Mobile Phase: A gradient mixture of an aqueous buffer (e.g., anhydrous sodium sulfate and phosphoric acid in water, pH adjusted to 2.3) and an organic solvent like acetonitrile.[\[11\]](#)
 - Detection: UV absorbance at 214 nm.
- Procedure:
 - Equilibrate the HPLC system with the mobile phase.
 - Prepare a standard solution using USP Insulin Reference Standard at a known concentration.
 - Inject the standard solution and the prepared sample solution into the chromatograph.
 - Record the chromatograms and measure the peak areas for insulin and desamido insulin.

- Calculate the insulin concentration in the sample by comparing the sum of its peak areas to the corresponding peak areas from the standard solution.

Determination of Zinc Content

This protocol quantifies the total zinc in the suspension.

- Principle: Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) measures the concentration of zinc atoms. FAAS measures the absorption of light by ground-state zinc atoms in a flame, while ICP-MS measures the mass-to-charge ratio of zinc ions in a plasma. ICP-MS is often preferred for its higher sensitivity.[12]
- Sample Preparation: The insulin suspension is typically diluted with an acidic solution (e.g., dilute hydrochloric or nitric acid) to ensure all zinc is dissolved and to match the matrix of the standard solutions.[9][12]
- Instrumentation:
 - FAAS: A spectrophotometer equipped with a zinc hollow-cathode lamp and an air-acetylene flame.
 - ICP-MS: An ICP-MS spectrometer, with signal intensity registered for a zinc isotope (e.g., ^{66}Zn).[12]
- Procedure:
 - Prepare a series of zinc standard solutions of known concentrations.
 - Generate a calibration curve by measuring the absorbance (FAAS) or signal intensity (ICP-MS) of the standard solutions.
 - Aspirate the prepared sample solution into the instrument and record its measurement.
 - Determine the zinc concentration in the sample by interpolating its reading from the calibration curve.

Determination of Crystalline to Amorphous Insulin Ratio

This method, outlined in the USP monograph for Insulin Zinc Suspension, separates the two forms based on differential solubility.[\[11\]](#)

- Principle: The amorphous insulin component is selectively dissolved in a buffered acetone solution, leaving the crystalline insulin as a solid residue. The amount of insulin in the crystalline residue is then quantified.
- Procedure:
 - Centrifuge a known volume of the **Lente** insulin suspension to pellet the solid phase. Discard the supernatant.
 - Resuspend the pellet in water and add buffered acetone TS. This solvent dissolves the amorphous component.[\[11\]](#)
 - Stir vigorously and centrifuge the mixture promptly.
 - Discard the supernatant containing the dissolved amorphous insulin. Repeat this washing step.
 - Dissolve the remaining crystalline residue in a known volume of dilute hydrochloric acid. [\[11\]](#)
 - Determine the insulin concentration in this final solution using the HPLC method described in section 5.1.
 - The result is expressed as the percentage of crystalline insulin relative to the total insulin content of the original sample. The acceptance criteria are typically between 63% and 77%, consistent with the target 70% formulation.[\[11\]](#)

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- To cite this document: BenchChem. [Chemical composition of Lente insulin zinc suspension]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1263539#chemical-composition-of-lente-insulin-zinc-suspension>]

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